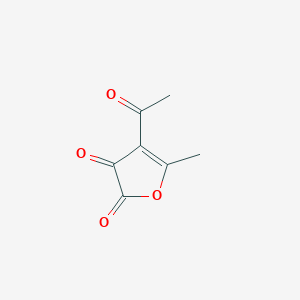
N,N'-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane, also known as DNCB, is a chemical compound that has been widely used in scientific research for its ability to induce contact hypersensitivity. DNCB is a potent sensitizer that has been used to study the mechanisms of immune response and inflammation.
作用機序
N,N'-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane acts as a hapten by binding to skin proteins and forming a complex with them. This complex is then recognized by the immune system as foreign and triggers an immune response. The immune response involves the activation of T cells, B cells, and cytokines. The activated T cells migrate to the site of contact and release cytokines, which recruit other immune cells such as macrophages and neutrophils. These immune cells then cause inflammation and tissue damage.
Biochemical and Physiological Effects
N,N'-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane has been shown to induce contact hypersensitivity in animals and humans. The skin reaction is characterized by erythema, edema, and vesiculation. N,N'-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane has also been shown to activate T cells and induce the production of cytokines such as IL-2 and IFN-γ. These cytokines play a crucial role in the immune response and inflammation.
実験室実験の利点と制限
N,N'-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane is a potent sensitizer that can induce contact hypersensitivity in animals and humans. This makes it an ideal tool for studying the mechanisms of immune response and inflammation. However, N,N'-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane can be toxic and carcinogenic, and its use should be limited to well-controlled lab experiments. Additionally, N,N'-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane can induce severe skin reactions in humans, and its use in humans should be avoided.
将来の方向性
N,N'-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane has been widely used in scientific research, and its potential for future applications is vast. One future direction could be the development of new drugs that target the immune response and inflammation. N,N'-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane could also be used to study the mechanisms of other inflammatory diseases such as rheumatoid arthritis and psoriasis. Additionally, the use of N,N'-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane in combination with other sensitizers could lead to the development of more potent sensitizers for studying the immune response.
合成法
N,N'-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane is synthesized by reacting 3,5-dinitrobenzoic acid with 1,2-diaminocyclohexane. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is purified by recrystallization and characterized by various spectroscopic techniques such as NMR and IR.
科学的研究の応用
N,N'-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane has been widely used in scientific research to study the mechanisms of immune response and inflammation. It is a potent sensitizer that can induce contact hypersensitivity in animals and humans. N,N'-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane has been used to study the role of T cells, B cells, and cytokines in the immune response. It has also been used to study the mechanisms of allergic contact dermatitis and other inflammatory skin diseases.
特性
CAS番号 |
133226-16-1 |
|---|---|
製品名 |
N,N'-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane |
分子式 |
C20H18N6O10 |
分子量 |
502.4 g/mol |
IUPAC名 |
N-[(1R,2R)-2-[(3,5-dinitrobenzoyl)amino]cyclohexyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C20H18N6O10/c27-19(11-5-13(23(29)30)9-14(6-11)24(31)32)21-17-3-1-2-4-18(17)22-20(28)12-7-15(25(33)34)10-16(8-12)26(35)36/h5-10,17-18H,1-4H2,(H,21,27)(H,22,28)/t17-,18-/m1/s1 |
InChIキー |
OAYUEHJARDXAEF-QZTJIDSGSA-N |
異性体SMILES |
C1CC[C@H]([C@@H](C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1CCC(C(C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1CCC(C(C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
その他のCAS番号 |
133226-16-1 |
同義語 |
DACH-DNB N,N'-(3,5-dinitrobenzoyl)-1,2-diaminocyclohexane N,N'-(3,5-dinitrobenzoyl)-1,2-diaminocyclohexane, (1R-trans)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)

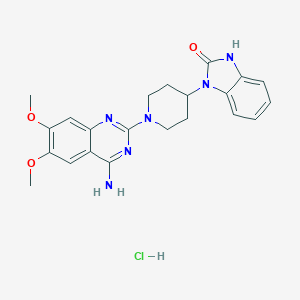
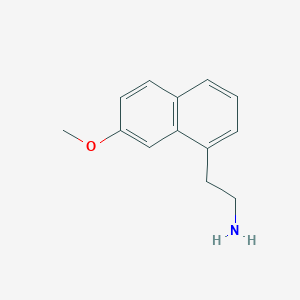
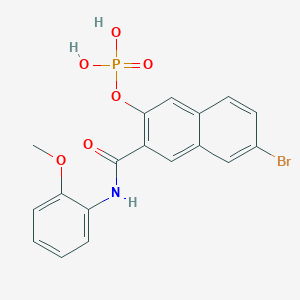
![2-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B159463.png)
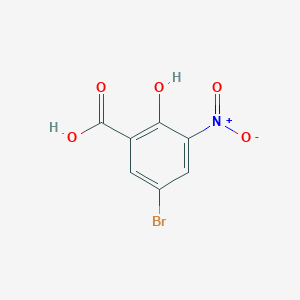
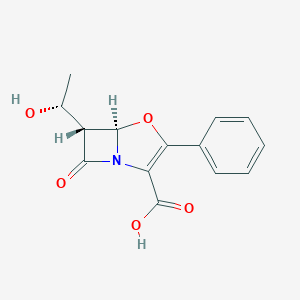
![3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B159468.png)
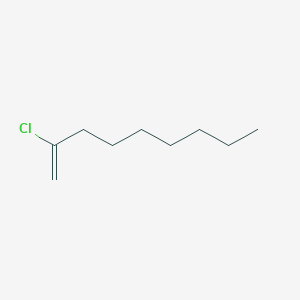
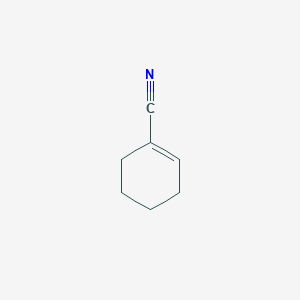
![6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde](/img/structure/B159474.png)

